N-[2-[1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide
Description
N-[2-[1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide is a complex organic compound that features a benzodioxole moiety, a piperidine ring, a pyrazole ring, and a cyclopropane carboxamide group
Properties
IUPAC Name |
N-[2-[1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c27-21(6-2-15-1-5-18-19(13-15)30-14-29-18)25-11-8-17(9-12-25)26-20(7-10-23-26)24-22(28)16-3-4-16/h1,5,7,10,13,16-17H,2-4,6,8-9,11-12,14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXBFQCNPFFRDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-[1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves multiple steps, including the formation of the benzodioxole moiety, the piperidine ring, and the pyrazole ring, followed by their coupling and subsequent functionalization.
Formation of Benzodioxole Moiety: The benzodioxole ring can be synthesized via the condensation of catechol with formaldehyde in the presence of an acid catalyst.
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the cyclization of 1,5-diaminopentane.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Coupling and Functionalization:
Chemical Reactions Analysis
N-[2-[1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine and pyrazole rings.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, nucleophiles like amines and thiols, and hydrolyzing agents like hydrochloric acid or sodium hydroxide.
Scientific Research Applications
N-[2-[1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: The compound is used in studies to understand its effects on cellular processes, including cell cycle regulation and apoptosis.
Chemical Biology: Researchers use the compound to probe biological pathways and identify potential therapeutic targets.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-[2-[1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, while the piperidine and pyrazole rings can engage in π-π stacking and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects, such as inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
N-[2-[1-[3-(1,3-benzodioxol-5-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopropanecarboxamide can be compared with similar compounds, such as:
N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide: This compound also contains a benzodioxole moiety and exhibits similar biological activities.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and are studied for their anticancer properties.
Piperidine derivatives: Compounds with piperidine rings are widely studied for their pharmacological activities, including analgesic and antipsychotic effects.
The uniqueness of this compound lies in its combination of structural features, which allows it to interact with multiple biological targets and exhibit diverse biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
